molecular formula C23H22ClN3O2S2 B319110 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B319110
M. Wt: 472 g/mol
InChI Key: HHJWXKPVNLQHND-UHFFFAOYSA-N
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Description

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carbamothioyl Group: This step involves the reaction of the benzothiophene intermediate with isothiocyanates and subsequent coupling with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives and carbamothioyl compounds.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClN3O2S2

Molecular Weight

472 g/mol

IUPAC Name

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H22ClN3O2S2/c24-19-16-11-5-7-13-18(16)31-20(19)22(29)27-23(30)26-17-12-6-4-10-15(17)21(28)25-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,25,28)(H2,26,27,29,30)

InChI Key

HHJWXKPVNLQHND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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